Enantiomer-Specific TGFβ Inhibition: 15-Fold Higher Potency of the (R)-Enantiomer
The biological activity of ITD-1 is highly enantioselective. The active (+)-enantiomer, which corresponds to the (R)-configuration, exhibits an IC50 of 0.46 μM for TGFβ/Smad signaling inhibition, while the inactive (−)-enantiomer shows an IC50 of 6.90 μM . This represents a 15-fold difference in potency, establishing the absolute requirement for the (R)-enantiomer in experimental applications.
| Evidence Dimension | Inhibition of TGFβ/Smad signaling (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.46 μM |
| Comparator Or Baseline | (–)-ITD-1 enantiomer: IC50 = 6.90 μM |
| Quantified Difference | 15-fold higher potency |
| Conditions | Cell-based TGFβ signaling assay (SBE4-Luc reporter) |
Why This Matters
Procurement of the correct enantiomer is critical for experimental reproducibility and valid biological conclusions, as the opposite enantiomer is essentially inactive.
